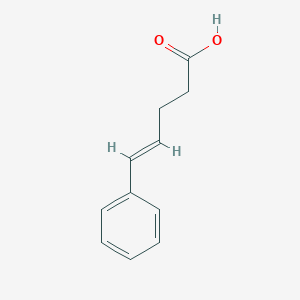

5-Phenylpent-4-enoic acid

概要

説明

5-Phenylpent-4-enoic acid is an organic compound with the molecular formula C11H12O2 It is characterized by a phenyl group attached to a pentenoic acid chain

準備方法

Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Phenylpent-4-enoic acid involves the reaction of (3-carboxypropyl)triphenylphosphonium bromide with benzaldehyde in the presence of sodium bis(trimethylsilyl)amide in tetrahydrofuran. The reaction is carried out at low temperatures, typically around -78°C, and then allowed to warm to room temperature overnight. The product is then extracted and purified using standard techniques .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to the reaction conditions and purification processes.

化学反応の分析

Oxidation Reactions

The double bond and carboxylic acid group in PPA undergo oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Product | Application |

|---|---|---|---|

| KMnO₄ | Acidic aqueous medium | 5-Phenylpentanedioic acid | Polymer precursors |

| CrO₃ | Anhydrous acetone | 4-Keto-5-phenylpentanoic acid | Bioactive intermediates |

Oxidation with KMnO₄ proceeds via dihydroxylation and cleavage, while CrO₃ selectively targets the α,β-unsaturated system.

Reduction Reactions

Catalytic hydrogenation of PPA’s double bond is a key pathway:

| Catalyst | Conditions | Product | Selectivity |

|---|---|---|---|

| Pd/C (10% w/w) | H₂ (1 atm), RT, 12h | 5-Phenylpentanoic acid | >99% |

| NaBH₄ | MeOH, 0°C → RT | Partial reduction (alcohol) | 60–70% |

Full saturation occurs under mild H₂ pressure, while borohydride yields secondary alcohols via conjugate reduction.

Electrophilic Aromatic Substitution

The phenyl ring undergoes substitution reactions, influenced by the electron-withdrawing carboxylic acid group:

| Reagent | Conditions | Product | Regioselectivity |

|---|---|---|---|

| Br₂ (1 eq) | FeBr₃, CH₂Cl₂, 0°C | 3-Bromo-5-phenylpent-4-enoic acid | meta-dominant |

| HNO₃/H₂SO₄ | 0°C, 2h | 3-Nitro derivative | Minor para-product |

Nitration and bromination occur preferentially at the meta position due to deactivation by the carboxylic acid .

Esterification and Decarboxylation

PPA’s carboxylic acid participates in typical acyl reactions:

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Esterification | SOCl₂/ROH, RT, 6h | Ethyl 5-phenylpent-4-enoate | 85–90% |

| Decarboxylation | CuO, Quinoline, 200°C | 4-Phenyl-1-butene | 70% |

Ester derivatives are intermediates for further functionalization, while decarboxylation generates alkenes.

Biological Activity and Nematicidal Action

PPA exhibits selective toxicity against plant-parasitic nematodes (PPNs), as shown below:

| Nematode Species | LC₅₀ (μg/mL) | Exposure Time | Reference |

|---|---|---|---|

| Meloidogyne incognita | 44.4 | 24h | |

| Tylenchulus semipenetrans | 66.3 | 24h | |

| Caenorhabditis elegans | 278 | 24h |

PPA’s nematicidal activity is attributed to its disruption of mitochondrial function and kinase signaling in PPNs, with minimal impact on non-target species .

Comparative Reactivity with Analogues

The reactivity of PPA differs from structurally related compounds:

| Compound | Key Reaction | Rate Constant (k, M⁻¹s⁻¹) | Notes |

|---|---|---|---|

| 5-Phenylpentanoic acid | Esterification | 1.2 × 10⁻³ | Slower due to saturation |

| 3-Oxo-5-phenylpent-4-enoic acid | Aldol condensation | 4.5 × 10⁻² | Enhanced enolate stability |

The α,β-unsaturation in PPA increases electrophilicity, accelerating reactions like Michael additions.

Environmental Degradation

PPA undergoes photodegradation and microbial breakdown in soil:

| Condition | Half-Life | Major Degradants | Pathway |

|---|---|---|---|

| UV light (254 nm) | 48h | Phenylacetic acid derivatives | Radical oxidation |

| Soil microbiota | 7–10 days | Benzoic acid, CO₂ | β-Oxidation |

Microbial pathways involve β-oxidation of the aliphatic chain, while photolysis generates aromatic fragments .

科学的研究の応用

5-Phenylpent-4-enoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, although specific uses in medicine are not yet well-established.

Industry: It is used in the production of polymers and other materials due to its unique chemical properties.

作用機序

The mechanism of action of 5-Phenylpent-4-enoic acid involves its interaction with specific molecular targets. For instance, it has been shown to exhibit nematicidal activity by interfering with the metabolic pathways of nematodes . The exact molecular targets and pathways involved are still under investigation, but it is believed to affect key enzymes and cellular processes in the target organisms.

類似化合物との比較

- 4-Phenylbutanoic acid

- 5-Phenylpentanoic acid

- 4-Phenyl-4-pentenoic acid

Comparison: 5-Phenylpent-4-enoic acid is unique due to the presence of both a phenyl group and a pentenoic acid chain, which imparts distinct chemical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in synthesis and research .

生物活性

5-Phenylpent-4-enoic acid (PPA) is an organic compound characterized by a phenyl group attached to a pentenoic acid chain, with the molecular formula C11H12O2. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of agriculture and medicine. This article explores the biological activity of PPA, focusing on its mechanisms of action, biochemical properties, and applications.

PPA primarily targets the Rotamase Pin1 (PIN1) enzyme, which plays a crucial role in regulating various cellular processes, including mitosis. By inducing conformational changes in phosphorylated proteins, PPA influences several biochemical pathways. Notably, it has been shown to:

- Regulate mitosis by interacting with NIMA and attenuating its mitosis-promoting activity.

- Down-regulate kinase activity, leading to effects such as centrosome amplification and chromosome instability.

The biochemical properties of PPA are still under investigation. However, preliminary studies suggest that it may interact with various enzymes and proteins, influencing cellular signaling pathways and gene expression. The compound's stability and long-term effects on cellular functions remain to be fully elucidated.

| Property | Description |

|---|---|

| Molecular Formula | C11H12O2 |

| Melting Point | 84-89 °C |

| Target Enzyme | Rotamase Pin1 (PIN1) |

| Cellular Effects | Regulation of mitosis, down-regulation of kinase activity |

| Potential Applications | Agriculture (nematicidal), medicine (therapeutic research) |

Nematicidal Properties

One of the most significant biological activities of PPA is its nematicidal effect . Research indicates that PPA exhibits potent, concentration-dependent nematicidal activity against economically important plant-parasitic nematodes such as Meloidogyne incognita and Tylenchulus semipenetrans. In a study conducted by researchers from the University of Arizona, PPA was isolated from Photorhabdus luminescens bacteria and demonstrated significant efficacy against these nematodes .

Case Study: Efficacy Against Nematodes

In bioactivity-guided fractionation studies, PPA was shown to disrupt the mobility of nematodes, significantly reducing their ability to penetrate host plant roots. The combination of PPA with trans-cinnamic acid resulted in enhanced nematicidal effects, suggesting possible synergistic interactions that could be exploited for developing environmentally friendly nematicides .

Cytotoxicity Studies

Further investigations into the cytotoxicity of PPA revealed that it does not exhibit harmful effects on normal or neoplastic human cells. This selectivity is crucial for its potential application as a therapeutic agent or in agricultural settings where non-target organisms must be protected .

Chemical Reactions

PPA undergoes various chemical reactions that can be leveraged for synthetic applications:

- Oxidation : Converts PPA into corresponding carboxylic acids.

- Reduction : Can saturate the double bond in the pentenoic acid chain.

- Substitution : The phenyl group can engage in electrophilic aromatic substitution reactions.

Future Research Directions

While initial findings on PPA's biological activity are promising, further research is necessary to fully understand its mechanisms of action and potential applications:

- Detailed Mechanistic Studies : Investigate the specific molecular targets and pathways affected by PPA.

- Long-term Stability Studies : Assess the compound's stability and degradation over time in various environments.

- Broader Biological Testing : Explore the effects of PPA on a wider range of organisms to evaluate its ecological impact.

特性

IUPAC Name |

(E)-5-phenylpent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8H,5,9H2,(H,12,13)/b8-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISCHCBAXHSLKOZ-XBXARRHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of 5-Phenylpent-4-enoic acid (PPA) against nematodes?

A1: While the precise mechanism of action of PPA against nematodes remains to be fully elucidated, research suggests it disrupts nematode mobility. A study by [] demonstrated that PPA, in combination with trans-cinnamic acid (t-CA), significantly reduced the penetration of Meloidogyne incognita infective juveniles (J2s) into cowpea roots. This suggests that PPA might interfere with the nematode's ability to locate and infect host plants or directly impair their motility, hindering their movement towards the roots. Further research is needed to pinpoint the exact molecular targets and pathways affected by PPA.

Q2: Does this compound (PPA) demonstrate synergistic effects with other compounds?

A2: Yes, studies indicate that PPA exhibits synergistic nematicidal activity when combined with other compounds. Research by [] showed that a combination of PPA and trans-cinnamic acid (t-CA) resulted in a synergistic nematicidal effect against both Meloidogyne incognita and Tylenchulus semipenetrans. This synergistic interaction suggests that combining PPA with other nematicidal compounds could potentially enhance its efficacy in controlling nematode populations.

A2: While research on the environmental impact of PPA is ongoing, initial findings suggest it might offer a more environmentally benign alternative to conventional nematicides. A study by [] demonstrated that PPA, alongside t-CA and indole, exhibited selectivity towards plant-parasitic nematodes and did not show significant adverse effects on non-target organisms such as Caenorhabditis elegans or entomopathogenic nematodes. Further research is crucial to comprehensively evaluate the long-term ecological consequences and potential bioaccumulation of PPA in different environmental compartments.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。